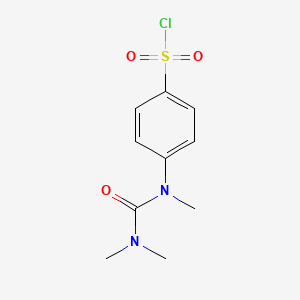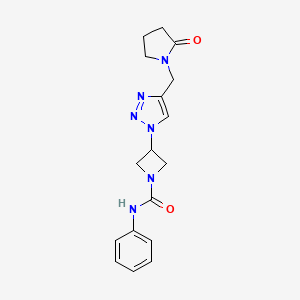
4-(Trimethyl-ureido)-benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trimethyl-ureido)-benzenesulfonyl chloride, also known as TUBSC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly reactive compound that is used as a reagent in various organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 4-(Trimethyl-ureido)-benzenesulfonyl chloride is not fully understood. However, it is believed to react with primary and secondary amines to form stable sulfonamide derivatives. These sulfonamide derivatives have been shown to exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties.
Biochemical and Physiological Effects
4-(Trimethyl-ureido)-benzenesulfonyl chloride has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(Trimethyl-ureido)-benzenesulfonyl chloride has potent antimicrobial activity against a variety of bacterial and fungal strains. It has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have not been conducted yet, and therefore the physiological effects of 4-(Trimethyl-ureido)-benzenesulfonyl chloride are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Trimethyl-ureido)-benzenesulfonyl chloride has several advantages as a reagent for lab experiments. It is easy to synthesize, and the reaction conditions are mild. 4-(Trimethyl-ureido)-benzenesulfonyl chloride has also been shown to be highly reactive, which makes it a useful reagent for the synthesis of various sulfonamide derivatives. However, 4-(Trimethyl-ureido)-benzenesulfonyl chloride has some limitations as well. It is highly reactive and can be hazardous if not handled properly. It is also expensive, which limits its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 4-(Trimethyl-ureido)-benzenesulfonyl chloride. One area of research could be to investigate the physiological effects of 4-(Trimethyl-ureido)-benzenesulfonyl chloride in vivo. Another area of research could be to explore the potential of 4-(Trimethyl-ureido)-benzenesulfonyl chloride as a reagent for the synthesis of novel sulfonamide derivatives with improved biological activities. Additionally, 4-(Trimethyl-ureido)-benzenesulfonyl chloride could be used as a starting material for the synthesis of other organic compounds with potential applications in scientific research.
Conclusion
In conclusion, 4-(Trimethyl-ureido)-benzenesulfonyl chloride is a highly reactive compound that has been extensively studied for its potential applications in scientific research. It is a useful reagent for the synthesis of sulfonamide derivatives with promising biological activities. 4-(Trimethyl-ureido)-benzenesulfonyl chloride has several advantages as a reagent for lab experiments, but it also has some limitations. There are several future directions for research on 4-(Trimethyl-ureido)-benzenesulfonyl chloride, which could lead to the development of novel compounds with potential applications in scientific research.
Méthodes De Synthèse
4-(Trimethyl-ureido)-benzenesulfonyl chloride can be synthesized by reacting 4-aminobenzenesulfonyl chloride with trimethylurea in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The chemical structure of 4-(Trimethyl-ureido)-benzenesulfonyl chloride is shown below:
Applications De Recherche Scientifique
4-(Trimethyl-ureido)-benzenesulfonyl chloride has been used in various scientific research applications. One of its primary uses is as a reagent for the synthesis of sulfonamide derivatives. Sulfonamides are a class of organic compounds that have been used as antibiotics, diuretics, and antidiabetic agents. 4-(Trimethyl-ureido)-benzenesulfonyl chloride has been used to synthesize a variety of sulfonamide derivatives that have shown promising biological activities.
Propriétés
IUPAC Name |
4-[dimethylcarbamoyl(methyl)amino]benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-12(2)10(14)13(3)8-4-6-9(7-5-8)17(11,15)16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCZEBRXJDXUBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)C1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethyl-ureido)-benzenesulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2834195.png)
![7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(3-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B2834196.png)

![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2834204.png)
![3-(Benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2834205.png)
![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2834208.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid](/img/structure/B2834209.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2834212.png)

![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834214.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2834215.png)

